(2,6-difluorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, phenoxy, and difluorobenzoyl groups
Properties
Molecular Formula |
C26H25F2NO5 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C26H25F2NO5/c1-31-21-9-4-5-10-22(21)34-15-20-17-14-24(33-3)23(32-2)13-16(17)11-12-29(20)26(30)25-18(27)7-6-8-19(25)28/h4-10,13-14,20H,11-12,15H2,1-3H3 |
InChI Key |
YESCEVIQBIBTFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC=C4F)F)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 2,6-difluorobenzoyl chloride: This is achieved by reacting 2,6-difluorobenzoic acid with thionyl chloride under reflux conditions.
Preparation of the tetrahydroisoquinoline core: This involves the condensation of appropriate amines with aldehydes or ketones, followed by cyclization reactions.
Introduction of methoxy and phenoxy groups: These groups are introduced through nucleophilic substitution reactions using methoxy and phenoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methoxy and phenoxy reagents in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A precursor in the synthesis of the target compound.
2,6-Difluorobenzoyl chloride: An intermediate used in the preparation of the target compound.
Methyl 2,6-difluorobenzoate: Another related compound with similar reactivity.
Uniqueness
The uniqueness of 2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline lies in its complex structure, which imparts diverse chemical reactivity and potential for various applications. Its combination of functional groups makes it a versatile compound in both research and industrial settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
